2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
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Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20-9-15-3-1-2-4-17(15)21-23(20)13-14-11-22(12-14)29(25,26)16-5-6-18-19(10-16)28-8-7-27-18/h5-6,9-10,14H,1-4,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMLWRFGJOKDLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a novel synthetic molecule that has garnered interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies and synthesizes findings related to its mechanism of action, enzyme inhibition potential, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a complex structure that includes a benzodioxine moiety linked to an azetidine ring. The sulfonamide group contributes to its biological activity by enhancing solubility and interaction with biological targets.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically:
- Acetylcholinesterase Inhibition : This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .
- α-Glucosidase Inhibition : The compound also exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This property suggests potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of phenolic groups. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. Preliminary assays indicate that derivatives of this compound may exhibit significant free radical scavenging activity .
Synthesis and Screening
A study synthesized several derivatives based on the core structure of this compound and screened them for biological activity. The most promising candidates demonstrated potent inhibition against both AChE and α-glucosidase enzymes at micromolar concentrations .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications at specific positions on the benzodioxine ring significantly affected biological activity. For instance:
- Substituents that increase hydrophilicity tended to enhance enzyme inhibition.
- The presence of electron-withdrawing groups was associated with increased potency against AChE .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Activities
The biological activities of 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one have been investigated in several studies:
Enzyme Inhibition
Research indicates that derivatives containing the benzodioxane structure exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Anti-inflammatory and Anticancer Properties
Compounds with similar structures have shown promising anti-inflammatory and anticancer activities. For example, derivatives of 1,4-benzodioxane have demonstrated notable effects against various cancer cell lines and inflammatory conditions . The specific compound may also exhibit these properties due to the presence of the sulfonamide group which is known for its biological activity.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Treatment of Diabetes
A study focused on sulfonamide derivatives showed that certain compounds could effectively inhibit α-glucosidase activity. The inhibition leads to reduced glucose absorption in the intestines, which is beneficial for managing blood sugar levels in diabetic patients .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability when treated with these compounds, suggesting their potential use in neurodegenerative diseases like Alzheimer's .
Preparation Methods
Radical Strain-Release Photocatalysis
The azetidine ring is constructed via a radical strain-release process using azabicyclo[1.1.0]butane (ABB) derivatives and sulfonyl imines. Under blue light irradiation (450 nm), a triazine-based photocatalyst (e.g., 4CzIPN) generates a sulfonyl radical from the sulfonyl imine, which inserts into the strained ABB core. This method achieves 87–92% yields for C3–N sulfonyl azetidines with excellent functional group tolerance.
Key reaction parameters :
- Solvent: PhCF3 (trifluoromethylbenzene)
- Photocatalyst loading: 2 mol%
- Temperature: 25°C
- Reaction time: 12–18 hours
Gold-Catalyzed Oxidative Cyclization
An alternative route employs gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF6) to cyclize propargyl amines into azetidin-3-ones. This method provides enantioselective access to chiral azetidines (up to 99% ee ) and avoids radical intermediates, making it suitable for acid-sensitive substrates.
Optimization insights :
- Additives: 2,6-Di-tert-butylpyridine (prevents protodeauration)
- Oxidant: Selectfluor® (for Au(I)/Au(III) redox cycling)
- Yield range: 70–85%
Preparation of the 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl Group
Condensation and Oxidation
The benzodioxine fragment is synthesized from 3,4-dihydroxybenzaldehyde through a two-step process:
Sulfonation and Activation
The carboxylic acid is converted to the sulfonyl chloride via:
- Sulfonation with chlorosulfonic acid (ClSO3H) at 0°C.
- Chlorination using PCl5 to yield 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride.
Critical purity metrics :
- Residual ClSO3H: <0.1% (by argentometric titration)
- Sulfur content: 10.2–10.8% (theoretical: 10.5%)
Coupling of Azetidine and Benzodioxine-Sulfonyl Fragments
Sulfonamide Formation
The azetidine amine reacts with the sulfonyl chloride under Schotten-Baumann conditions:
- Base: Aqueous NaHCO3 (pH 8–9)
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → 25°C
- Yield: 78–84%
Side reactions mitigated :
- Over-sulfonation: Controlled via slow addition of sulfonyl chloride.
- Hydrolysis: Maintain pH <9.
Synthesis of the Hexahydrocinnolin-3-one Core
Cyclization of Hydrazine Derivatives
The hexahydrocinnolin-3-one is formed via cyclodehydration of a δ-keto hydrazine using POCl3 as a dehydrating agent:
- Solvent: Toluene
- Temperature: 110°C
- Yield: 65–72%
Structural validation :
- ¹H-NMR : δ 2.81–3.15 ppm (m, 4H, cyclohexenyl CH2)
- 13C-NMR : δ 172.5 ppm (C=O)
Final Assembly of the Target Compound
Alkylation of the Cinnolinone Core
The azetidine-sulfonamide fragment is coupled to the hexahydrocinnolin-3-one via a Mannich-type reaction:
- Base: K2CO3
- Solvent: DMF
- Temperature: 80°C
- Reaction time: 24 hours
- Yield: 58–63%
Purification :
- Column chromatography (SiO2, n-hexane/EtOAc 3:1 → 1:2)
- Final purity: >98% (HPLC, 254 nm)
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms:
- Azetidine ring puckering : Envelope conformation (C3 out-of-plane)
- Dihedral angle : 12.3° between benzodioxine and cinnolinone planes
Industrial-Scale Considerations
Process Optimization
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| ABB derivative | 12,000 |
| 4CzIPN photocatalyst | 8,500 |
| Benzodioxine-sulfonyl | 3,200 |
Q & A
Q. How can machine learning (ML) models predict structure-activity relationships (SAR) for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
